3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, dihydrochloride
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Overview
Description
3-Azaspiro(55)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and it contains both pyrimidine and azaspiro moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a condensation reaction with a suitable diamine and a carbonyl compound.
Oxidation: The oxidation of the spirocyclic amine to form the 1’-oxide can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating the mechanisms of action of spirocyclic compounds and their interactions with biological targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Azaspiro(5.5)undecane: A simpler analog without the pyrimidine moiety.
2,6-Diamino-4-pyrimidinol: A compound containing the pyrimidine ring but lacking the spirocyclic structure.
Spirocyclic Amines: A class of compounds with similar spirocyclic cores but different substituents.
Uniqueness
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride is unique due to its combination of a spirocyclic core and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and potential therapeutic applications that are not observed with simpler analogs or other spirocyclic compounds.
Properties
CAS No. |
83540-22-1 |
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Molecular Formula |
C14H25Cl2N5O |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
6-(3-azoniaspiro[5.5]undecan-3-yl)-3-hydroxypyrimidin-3-ium-2,4-diamine;dichloride |
InChI |
InChI=1S/C14H23N5O.2ClH/c15-11-10-12(17-13(16)19(11)20)18-8-6-14(7-9-18)4-2-1-3-5-14;;/h10,20H,1-9H2,(H3,15,16,17);2*1H |
InChI Key |
MDHWHIDAOVODEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC[NH+](CC2)C3=NC(=[N+](C(=C3)N)O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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